molecular formula C9H14N2O B13821759 3-(Cyclopenten-1-yl)piperazin-2-one

3-(Cyclopenten-1-yl)piperazin-2-one

Cat. No.: B13821759
M. Wt: 166.22 g/mol
InChI Key: WBNKQTGPYZSPSI-UHFFFAOYSA-N
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Description

3-(Cyclopenten-1-yl)piperazin-2-one is an organic compound that features a piperazine ring substituted with a cyclopentenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopenten-1-yl)piperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . These reactions typically require specific catalysts and conditions to proceed efficiently.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopenten-1-yl)piperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Cyclopenten-1-yl)piperazin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Cyclopenten-1-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopenten-1-yl)piperazin-2-one is unique due to its combined structural features of a cyclopentenyl group and a piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14N2O

Molecular Weight

166.22 g/mol

IUPAC Name

3-(cyclopenten-1-yl)piperazin-2-one

InChI

InChI=1S/C9H14N2O/c12-9-8(10-5-6-11-9)7-3-1-2-4-7/h3,8,10H,1-2,4-6H2,(H,11,12)

InChI Key

WBNKQTGPYZSPSI-UHFFFAOYSA-N

Canonical SMILES

C1CC=C(C1)C2C(=O)NCCN2

Origin of Product

United States

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